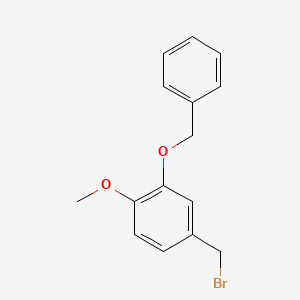

2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(bromomethyl)-1-methoxy-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO2/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKLAWVKJNTSAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CBr)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471502 | |

| Record name | 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55667-12-4 | |

| Record name | 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55667-12-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene CAS number

An In-Depth Technical Guide to 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene

Abstract: This technical guide provides a comprehensive overview of this compound, a key intermediate in advanced organic synthesis. The document elucidates its physicochemical properties, details a robust synthetic protocol with mechanistic insights, explores its strategic applications in medicinal chemistry, and outlines critical safety and handling procedures. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights to facilitate its effective and safe utilization in the laboratory.

Introduction: A Versatile Synthetic Building Block

This compound, identified by CAS Number 55667-12-4 , is a bifunctional aromatic compound of significant interest in the field of organic and medicinal chemistry.[1][2][3][4][5] Its structure is characterized by a substituted benzene ring featuring a methoxy group, a benzyloxy protecting group, and a reactive bromomethyl handle. This unique combination of functional groups makes it an invaluable precursor for constructing complex molecular architectures.

The strategic importance of this molecule lies in its distinct reactive sites:

-

The bromomethyl group (-CH₂Br) is a potent electrophile, making it an excellent substrate for nucleophilic substitution reactions. This allows for the covalent attachment of the substituted benzyl moiety to a wide range of molecules, a common strategy in the synthesis of pharmaceutical agents and functional materials.

-

The benzyloxy group (-OCH₂Ph) serves as a stable and reliable protecting group for the phenolic hydroxyl. Its prevalence in multi-step syntheses is due to its robustness under various reaction conditions and its susceptibility to clean removal via catalytic hydrogenation.

-

The methoxy group (-OCH₃) and the overall substitution pattern on the aromatic ring influence the electronic properties and steric environment, providing a scaffold that can be further elaborated.

This guide will delve into the essential technical aspects of this compound, providing the necessary framework for its application in sophisticated research and development programs.

Physicochemical and Computational Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 55667-12-4 | [1] |

| Molecular Formula | C₁₅H₁₅BrO₂ | [1][5][6] |

| Molecular Weight | 307.18 g/mol | [1][5] |

| Melting Point | 94.5 °C | [3][4] |

| Boiling Point | 390.7 ± 32.0 °C (Predicted) | [4] |

| Density | 1.349 ± 0.06 g/cm³ (Predicted) | [4] |

| Appearance | Light yellow solid (typical) | [7] |

| SMILES | COC1=C(OCC2=CC=CC=C2)C=C(CBr)C=C1 | [1][6] |

| InChIKey | JLKLAWVKJNTSAB-UHFFFAOYSA-N | [6] |

| LogP | 4.1691 (Computational) | [1] |

| Topological Polar Surface Area (TPSA) | 18.46 Ų | [1] |

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound involves the selective free-radical bromination of the corresponding methyl-substituted precursor, 2-(Benzyloxy)-4-methyl-1-methoxybenzene. This transformation leverages well-established principles of benzylic halogenation.

Synthetic Workflow

The reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or AIBN, in a non-polar solvent like carbon tetrachloride (CCl₄), often under photochemical or thermal initiation.[8]

Caption: Synthetic workflow for the preparation of the title compound.

Mechanistic Rationale (E-E-A-T)

-

Expertise & Causality: The choice of N-Bromosuccinimide (NBS) is critical. Unlike using elemental bromine (Br₂), NBS maintains a very low, steady-state concentration of bromine radicals in the reaction mixture. This is paramount for achieving selectivity. A high concentration of Br₂ would favor electrophilic aromatic substitution on the electron-rich benzene ring, a significant and undesirable side reaction. The benzylic position is uniquely susceptible to radical attack because the resulting benzylic radical is resonance-stabilized by the adjacent aromatic ring, lowering the activation energy for hydrogen abstraction at this site.

-

Trustworthiness through Self-Validation: The reaction's progress is monitored by observing the consumption of the slightly denser NBS (which sinks) and the formation of the less dense succinimide byproduct (which floats). A successful protocol incorporates a purification step, typically recrystallization, to remove the succinimide byproduct and any unreacted starting material. The identity and purity of the final product must be confirmed through analytical techniques such as ¹H NMR spectroscopy (verifying the disappearance of the methyl singlet and the appearance of a new benzylic methylene singlet) and melting point analysis, which should align with the literature value of 94.5 °C.[3][4]

Applications in Drug Development and Medicinal Chemistry

The utility of this compound lies in its role as a versatile intermediate for introducing a specific pharmacophore or structural motif. The benzyloxy pharmacophore has been identified as a key feature in various biologically active molecules, including inhibitors of monoamine oxidase (MAO).[9][10]

Scaffold for PPARα Agonists

Research into treatments for retinal disorders like diabetic retinopathy has identified Peroxisome Proliferator-Activated Receptor alpha (PPARα) as a promising drug target.[11] Synthetic campaigns have utilized a 4-benzyloxy-benzylamino chemotype to develop potent and isoform-selective PPARα agonists. While not this exact molecule, closely related structures serve as foundational building blocks. The title compound is an ideal starting point for synthesizing analogs by reacting the bromomethyl group with various amines to explore structure-activity relationships (SAR) within this chemical class.

Caption: Application as a precursor for PPARα agonist development.

Intermediate for MAO-B Inhibitors

The benzyloxy moiety is a recognized pharmacophore in the design of selective inhibitors for monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[10] Studies have shown that incorporating a benzyloxy group into chalcone motifs can lead to potent and selective hMAO-B inhibitors.[9][10] this compound provides a direct route to introduce this critical benzyloxy-substituted aromatic ring into larger molecular frameworks, serving as an essential piece in the synthetic puzzle for novel CNS drug candidates.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure for the benzylic bromination discussed in Section 3.0.

Objective: To synthesize this compound from 2-(Benzyloxy)-4-methyl-1-methoxybenzene.

Materials:

-

2-(Benzyloxy)-4-methyl-1-methoxybenzene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (0.05 eq)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Hexanes or similar non-polar solvent for recrystallization

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-(benzyloxy)-4-methyl-1-methoxybenzene in anhydrous CCl₄.

-

Addition of Reagents: Add N-Bromosuccinimide and AIBN to the solution.

-

Reaction: Heat the mixture to reflux (approx. 77 °C) with vigorous stirring. The reaction can be initiated and sustained using a heat lamp or oil bath.[8]

-

Monitoring: Monitor the reaction by TLC or by observing the physical changes (NBS is consumed, and succinimide forms as a floating solid). The reaction is typically complete within 1-3 hours.

-

Workup: Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the succinimide byproduct.

-

Filtration: Filter the mixture through a sintered glass funnel to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure this compound as a crystalline solid.

-

Characterization: Dry the product under vacuum and characterize it by melting point, ¹H NMR, and ¹³C NMR to confirm its identity and purity.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety precautions are essential. This compound is classified as a hazardous substance.

| Hazard Category | Description | Precautionary Statements |

| Acute Toxicity, Oral | Harmful if swallowed. | P264, P270, P301+P312, P330, P501[7] |

| Skin Irritation | Causes skin irritation. May cause severe skin burns. | P264, P280, P302+P352, P362+P364[7][12] |

| Eye Damage/Irritation | Causes serious eye irritation/damage. | P280, P305+P351+P338[7][12][13] |

| Respiratory Irritation | May cause respiratory irritation. | P261, P271, P304+P340, P312[7] |

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[7][12][13]

-

Wash hands and any exposed skin thoroughly after handling.[7][12]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7][13]

-

Recommended storage temperature is often specified as 2-8°C for long-term stability.[1]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in its distinct and predictable reactivity. The combination of a stable phenolic protecting group and a highly reactive benzylic bromide makes it an ideal tool for medicinal chemists and synthetic researchers. A comprehensive understanding of its properties, synthesis, and safe handling protocols, as outlined in this guide, is crucial for leveraging its full potential in the development of novel therapeutics and complex organic molecules.

References

- ChemScene. This compound (CAS 55667-12-4).

- Beilstein Journals.

- Fisher Scientific.

- TCI Chemicals. Safety Data Sheet for 4-(Bromomethyl)benzoic Acid.

- TCI Chemicals.

- Sigma-Aldrich.

- ChemicalBook. This compound.

- Echemi. 2-(BENZYLOXY)-4-(BROMOMETHYL)

- PubChemLite. This compound.

- PubChem. 2-((Benzyloxy)methyl)-1-bromo-4-methoxybenzene.

- Guidechem.

- ChemicalBook. This compound Properties.

- PubMed Central (PMC), NIH. 4-Benzyloxy-2-bromo-1-methoxybenzene.

- Sunway Pharm Ltd. This compound.

- ChemRxiv. Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde.

- PubMed. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors.

- PubMed Central (PMC), NIH. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders.

- National Institutes of Health (NIH). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors.

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound CAS#: 55667-12-4 [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 错误页 [amp.chemicalbook.com]

- 5. This compound - CAS:55667-12-4 - Sunway Pharm Ltd [3wpharm.com]

- 6. PubChemLite - this compound (C15H15BrO2) [pubchemlite.lcsb.uni.lu]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. tcichemicals.com [tcichemicals.com]

A Technical Guide to 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene, a pivotal synthetic intermediate in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, outline a detailed and validated synthetic protocol with mechanistic insights, and explore its strategic applications in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile building block.

Introduction: A Strategically Designed Synthetic Intermediate

This compound (CAS No. 55667-12-4) is an aromatic organic compound distinguished by a unique combination of functional groups that render it highly valuable in multi-step organic synthesis.[1] Its structure features:

-

A methoxy group , which influences the electronic properties of the benzene ring.

-

A benzyloxy group , a common pharmacophore and a robust protecting group that can enhance metabolic stability and target engagement in drug candidates.[2]

-

A bromomethyl group , a highly reactive benzylic halide that serves as an electrophilic handle for introducing the entire substituted phenyl moiety into a target molecule via nucleophilic substitution reactions.

The strategic placement of these groups makes this compound a sought-after precursor for complex molecular scaffolds. Its utility is particularly pronounced in the field of drug discovery, where the benzyloxy motif is a key feature in various classes of biologically active agents, including kinase inhibitors and modulators of nuclear receptors.[3][4]

Physicochemical Characteristics

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₅BrO₂ | [1][5][6] |

| Molecular Weight | 307.18 g/mol | [1][5][7] |

| CAS Number | 55667-12-4 | [1][6][7] |

| Appearance | Solid | N/A |

| Melting Point | 94.5 °C | [1][7][8] |

| Boiling Point (Predicted) | 390.7 ± 32.0 °C at 760 mmHg | [1][7][8] |

| Density (Predicted) | 1.349 ± 0.06 g/cm³ | [7] |

| SMILES | COC1=C(C=C(C=C1)CBr)OCC2=CC=CC=C2 | [6][9] |

| InChIKey | JLKLAWVKJNTSAB-UHFFFAOYSA-N | [9] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through a two-step process starting from commercially available vanillyl alcohol. The chosen pathway prioritizes robust and high-yielding reactions common in synthetic organic chemistry.

Synthetic Workflow Diagram

The diagram below illustrates the logical flow of the synthesis, from starting materials to the final product, highlighting the key transformations.

Caption: Two-step synthesis of the title compound.

Detailed Experimental Protocol

This protocol provides a self-validating system, incorporating in-process checks to ensure reaction completion and purity.

Step 1: Synthesis of (4-(Benzyloxy)-3-methoxyphenyl)methanol

-

Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillyl alcohol (15.4 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).

-

Solvent Addition: Add 250 mL of acetone. The suspension should be stirred vigorously.

-

Causality: Acetone is an excellent solvent for the reactants and is easily removed post-reaction. Potassium carbonate is a mild inorganic base sufficient to deprotonate the acidic phenolic hydroxyl group without affecting the benzylic alcohol.

-

-

Reagent Addition: Add benzyl bromide (18.8 g, 0.11 mol, 1.1 equivalents) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-16 hours.

-

In-Process Control: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The disappearance of the vanillyl alcohol spot and the appearance of a new, less polar product spot indicates completion.

-

Workup: After cooling to room temperature, filter the mixture to remove the potassium carbonate and salts. Wash the solid residue with a small amount of acetone.

-

Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil or solid. Recrystallize from isopropanol or purify by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to obtain pure (4-(Benzyloxy)-3-methoxyphenyl)methanol.

Step 2: Synthesis of this compound

-

Reactor Setup: In a 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the product from Step 1 (12.2 g, 0.05 mol) in 100 mL of anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

-

Causality: The reaction is performed under inert gas and at low temperature to control the reactivity of phosphorus tribromide and minimize side reactions.

-

-

Reagent Addition: Add phosphorus tribromide (PBr₃) (5.4 g, 0.02 mol, 0.4 equivalents) dropwise via syringe to the cold, stirring solution.

-

Expertise: PBr₃ is a highly effective reagent for converting primary benzylic alcohols to the corresponding bromides via an Sₙ2 mechanism. Using slightly less than stoichiometric amounts can help control the reaction.

-

-

Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

In-Process Control: Monitor the reaction by TLC (20% ethyl acetate in hexanes). The starting alcohol should be consumed.

-

Quenching: Carefully and slowly pour the reaction mixture into 100 mL of ice-cold saturated sodium bicarbonate solution to quench the excess PBr₃.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation and Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid should be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product, this compound, as a white or off-white solid.

Applications in Medicinal Chemistry and Drug Development

The unique structural attributes of this compound make it a valuable precursor in the synthesis of high-value pharmaceutical targets.

Central Role as a Versatile Building Block

The primary application of this compound is as an alkylating agent. The bromomethyl group readily reacts with a wide range of nucleophiles (e.g., amines, phenols, thiols, carbanions), allowing for the covalent attachment of the benzyloxy-methoxyphenyl moiety. This strategy is frequently employed to build complexity and introduce a key pharmacophore in the later stages of a synthetic sequence.

The Benzyloxy Pharmacophore in Drug Design

The benzyloxy group is not merely a protecting group; it is a well-established pharmacophore that imparts beneficial properties to drug molecules.

-

MAO-B Inhibition: The benzyloxy motif is a critical component in the design of selective monoamine oxidase B (MAO-B) inhibitors, which are relevant for treating neurodegenerative diseases like Parkinson's.[2] Its presence can enhance binding affinity and selectivity for the target enzyme.[2]

-

PPARα Agonism: In the development of Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists for retinal disorders, the 4-benzyloxy-benzylamino chemotype has proven highly effective.[4] This scaffold allows for potent and isoform-selective receptor activation.[4]

-

Kinase Inhibition: Many kinase inhibitors developed for cancer therapy incorporate a benzyloxy group. This moiety can form crucial interactions within the ATP-binding pocket of kinases like PI3Kα and mTOR, contributing to the compound's inhibitory activity.[3]

Safety, Handling, and Storage

Due to its reactive nature, proper handling of this compound is crucial.

-

Hazard Identification: As a benzylic bromide, this compound should be treated as a potential lachrymator, skin and respiratory irritant, and alkylating agent. It may cause burns upon direct contact.[10]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[11] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or a face shield.[12][13]

-

Handling Procedures: Avoid creating dust.[13] Avoid contact with skin, eyes, and clothing.[12] Prevent inhalation and ingestion. In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[10]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases, with which it can react violently.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is more than a simple chemical; it is a strategically designed tool for molecular architects. Its combination of a stable, bio-relevant pharmacophore and a reactive functional handle provides a reliable and efficient means to construct complex molecules with therapeutic potential. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, empowers researchers to fully leverage its capabilities in advancing the frontiers of drug discovery and materials science.

References

-

Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Benzyloxy-2-bromo-1-methoxybenzene. PubMed Central. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Benzyloxy-1-bromo-4-(1,1-dimethylheptyl)benzene. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Knaus, E. E., & Kourounakis, L. (2022). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis and evaluation of resveratrol for anticancer activity. Retrieved from [Link]

-

Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22409. Retrieved from [Link]

-

Dou, X., et al. (2021). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. ACS Medicinal Chemistry Letters, 12(6), 948-955. Retrieved from [Link]

-

Nurmaganbetov, Zh. S., et al. (2023). Synthesis and Technology for obtaining 1-((4-(4-(Benzyloxy)-3-Methoxyphenyl)-1H-1,2,3-Triazol-1-YL)Methyl)Octahydro-1H-Quinolizine. Research Journal of Pharmacy and Technology, 16(11), 5236-5241. Retrieved from [Link]

Sources

- 1. 错误页 [amp.chemicalbook.com]

- 2. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - CAS:55667-12-4 - Sunway Pharm Ltd [3wpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound CAS#: 55667-12-4 [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. PubChemLite - this compound (C15H15BrO2) [pubchemlite.lcsb.uni.lu]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene: A Versatile Synthetic Intermediate

Abstract

2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene has emerged as a pivotal intermediate in the landscape of modern organic synthesis. Its molecular architecture, featuring a reactive benzylic bromide, a stable methoxy group, and a readily cleavable benzyloxy protecting group, offers a trifecta of functionalities that chemists can exploit for the construction of complex molecular targets. This guide provides an in-depth exploration of the physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity of this compound. Authored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights, offering detailed experimental protocols and a mechanistic understanding of the compound's utility as a versatile building block.

Core Chemical and Physical Properties

A comprehensive understanding of a compound's physical properties is foundational to its application in a laboratory setting. These properties dictate choices in reaction setup, solvent selection, and purification strategies. This compound is a crystalline solid at room temperature, a characteristic that facilitates its handling and purification by recrystallization.

Data Presentation: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 55667-12-4 | [1] |

| Molecular Formula | C₁₅H₁₅BrO₂ | [2] |

| Molecular Weight | 307.18 g/mol | [2] |

| Appearance | Crystalline Solid | Inferred from M.P. |

| Melting Point | 94.5 °C | [1] |

| Boiling Point | 390.7 ± 32.0 °C (Predicted) | N/A |

| Density | 1.349 ± 0.06 g/cm³ (Predicted) | N/A |

| Flash Point | 167.6 °C | [1] |

| SMILES | COC1=C(C=C(C=C1)CBr)OCC2=CC=CC=C2 | [2] |

| InChI | InChI=1S/C15H15BrO2/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 | [2] |

Molecular Structure and Spectroscopic Profile

The functionality of this compound is encoded in its structure. Spectroscopic analysis provides the definitive confirmation of this structure and is the primary method for assessing purity during and after synthesis.

Caption: Chemical structure of this compound.

Predicted ¹H NMR Spectroscopy

While a publicly available, experimentally verified spectrum for this specific compound is elusive, a predicted ¹H NMR spectrum (in CDCl₃) can be reliably constructed based on the analysis of its constituent parts and data from analogous structures.[3][4]

-

δ 7.50 - 7.30 (m, 5H): This multiplet corresponds to the five protons of the unsubstituted phenyl ring of the benzyl group.

-

δ ~7.00 - 6.80 (m, 3H): These signals are assigned to the three aromatic protons on the substituted benzene ring. Their exact shifts and coupling patterns will depend on the electronic effects of the three substituents.

-

δ ~5.10 (s, 2H): A sharp singlet characteristic of the two benzylic protons of the O-CH₂ -Ph ether linkage.

-

δ ~4.50 (s, 2H): A singlet corresponding to the two benzylic protons of the CH₂ -Br group. This signal is downfield due to the deshielding effect of the adjacent bromine atom.

-

δ ~3.85 (s, 3H): A singlet representing the three protons of the methoxy (O-CH₃ ) group.

Predicted ¹³C NMR Spectroscopy

Similarly, the predicted ¹³C NMR spectrum provides a carbon fingerprint of the molecule.

-

δ ~150 - 147: Aromatic carbons attached to oxygen (C-OMe, C-OBn).

-

δ ~137: Quaternary carbon of the benzyl group's phenyl ring (ipso-carbon).

-

δ ~130 - 127: Aromatic carbons of both rings (C-H and quaternary).

-

δ ~115 - 112: Aromatic carbons (C-H) on the substituted ring.

-

δ ~71.0: Benzylic carbon of the ether linkage (C H₂-Ph).

-

δ ~56.0: Methoxy carbon (-OC H₃).

-

δ ~33.0: Benzylic carbon attached to bromine (C H₂-Br).

Infrared (IR) Spectroscopy

Key expected IR absorption bands include:

-

~3050-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching (methoxy and methylene groups).

-

~1600, 1500 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1250-1200 cm⁻¹: Aryl-O-C asymmetric stretching (ether linkages).

-

~1050-1020 cm⁻¹: Aryl-O-C symmetric stretching.

-

~690-770 cm⁻¹: Bending vibrations for the monosubstituted benzyl ring.

-

~600-500 cm⁻¹: C-Br stretching.

Synthesis and Purification Protocol

The synthesis of this compound is logically approached via a two-step sequence starting from the commercially available 4-hydroxy-3-methoxybenzyl alcohol (vanillyl alcohol). This strategy hinges on two robust and well-established transformations: a Williamson ether synthesis to protect the phenolic hydroxyl, followed by a selective benzylic bromination.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 4-(Benzyloxy)-3-methoxybenzyl alcohol

Causality: The phenolic hydroxyl group is acidic and would interfere with subsequent bromination reagents. Therefore, it must be protected. The benzyl group is an ideal choice as it is stable under a wide range of conditions but can be removed later via hydrogenolysis if required. A Williamson ether synthesis is the most direct method for this transformation.[5]

Protocol:

-

To a round-bottom flask, add vanillyl alcohol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and a suitable polar aprotic solvent such as acetone or DMF.

-

Stir the suspension vigorously at room temperature.

-

Add benzyl bromide (BnBr, 1.1 eq.) dropwise to the mixture.

-

Heat the reaction mixture to reflux (for acetone, ~56°C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-(Benzyloxy)-3-methoxybenzyl alcohol as a white solid.

Step 2: Synthesis of this compound

Causality: The primary benzylic alcohol of the intermediate must be converted to a bromide. Reagents like phosphorus tribromide (PBr₃) are effective for this Sₙ2 transformation. Alternatively, N-Bromosuccinimide (NBS) in the presence of triphenylphosphine (PPh₃) can also achieve this conversion under milder conditions. The use of NBS with a radical initiator is a common method for brominating a benzylic methyl group, which would be an alternative route if starting from 4-benzyloxy-3-methylanisole.[6][7]

Protocol (Using PBr₃):

-

Dissolve the 4-(Benzyloxy)-3-methoxybenzyl alcohol (1.0 eq.) in a dry, aprotic solvent like THF or dichloromethane (DCM) in a flask under an inert atmosphere (e.g., Nitrogen) and cool to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃, 0.4 eq.) dropwise via syringe. A slight exotherm may be observed.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor by TLC until the starting material is consumed (typically 2-4 hours).

-

Carefully quench the reaction by pouring it into ice-cold water.

-

Extract the product into an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a solvent such as isopropanol or hexane to yield this compound as a white crystalline solid.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the reactivity of the benzylic bromide. This functional group is an excellent electrophile and a good leaving group, making the compound a potent alkylating agent in nucleophilic substitution reactions.

Caption: Reactivity profile illustrating the Sₙ2 reactions of the title compound.

Mechanism: Due to the primary nature of the benzylic carbon, these reactions proceed overwhelmingly via an Sₙ2 mechanism . This involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon were chiral. The reaction is favored by polar aprotic solvents (e.g., DMF, DMSO, acetone) which solvate the counter-ion of the nucleophile but leave the nucleophile itself highly reactive.

Key Applications:

-

Ether Synthesis: Reaction with alcohols or phenols in the presence of a non-nucleophilic base yields complex ethers. This is a common strategy for linking the benzyloxy-methoxy-benzyl moiety to other molecules.

-

Amine Alkylation: Primary and secondary amines readily displace the bromide to form secondary and tertiary amines, respectively. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.

-

Esterification: Carboxylate salts react to form esters, providing a method to install the molecule as a protecting group for carboxylic acids.

-

C-C Bond Formation: Reaction with carbon nucleophiles, such as cyanide or enolates, allows for the extension of carbon chains, building molecular complexity.

This compound is particularly valuable in medicinal chemistry, where the 4-benzyloxy-3-methoxybenzyl scaffold can be found in various biologically active molecules, including potential PPARα agonists and other therapeutic leads.

Safety and Handling

As a reactive alkylating agent, this compound must be handled with appropriate care. It is classified as harmful if swallowed and causes severe skin and eye damage.

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).

-

Signal Word: Danger.

Self-Validating Protocol for Safe Handling:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of any dust or vapors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is a suitable choice for incidental contact), and splash-proof safety goggles. A face shield is recommended when handling larger quantities.

-

Dispensing: Handle as a solid. Avoid creating dust. Use a spatula for transfers. If a solution is needed, add the solid to the solvent in the fume hood.

-

Waste Disposal: Dispose of contaminated materials and waste solutions in a designated, labeled hazardous waste container in accordance with local and institutional regulations.

-

Emergency Procedures: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If ingested, rinse mouth and seek immediate medical attention.

Conclusion

This compound is a well-defined synthetic intermediate whose value is derived from its predictable and potent reactivity. The benzylic bromide serves as a highly effective electrophilic handle for a multitude of nucleophilic substitution reactions, primarily proceeding via an Sₙ2 pathway. Its straightforward synthesis from readily available precursors and its solid nature make it an accessible and convenient building block for researchers in synthetic and medicinal chemistry. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective application in the laboratory.

References

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-((Benzyloxy)methyl)-1-bromo-4-methoxybenzene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). 4-Benzyloxy-2-bromo-1-methoxybenzene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]

-

ChemRxiv. (2022). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved from [Link]

-

PubMed Central (PMC). (2022). Synthesis and characterization of tetraphenylammonium salts. Retrieved from [Link]

-

ChemRxiv. (2020). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. Retrieved from [Link]

-

PubMed. (2022). Synthesis and characterization of tetraphenylammonium salts. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Retrieved from [Link]

Sources

2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene structure

An In-Depth Technical Guide to 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional reagent crucial in modern organic synthesis. The document details its structural features, physicochemical properties, and a robust, multi-step synthetic pathway, including the Williamson ether synthesis for phenolic protection and selective benzylic bromination. Mechanistic insights and detailed experimental protocols are provided to ensure reproducibility and understanding. The guide further explores the compound's reactivity, focusing on nucleophilic substitution at the benzylic position, and its application as a key intermediate in the synthesis of complex molecules for the pharmaceutical and materials science sectors. Safety protocols and handling guidelines are also outlined. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic strategies.

Introduction

This compound is an aromatic organic compound distinguished by its trifunctional nature. Its structure incorporates a methoxy group, a benzyl-protected phenol, and a reactive bromomethyl group. This unique combination of functionalities makes it a highly valuable intermediate in multi-step organic synthesis.

The core utility of this reagent lies in its capacity for controlled, sequential reactions. The benzylic bromide provides a reactive site for nucleophilic attack, allowing for the introduction of a wide array of functional groups.[1] Concurrently, the benzyl ether serves as a stable protecting group for the phenolic oxygen, which can be selectively removed under specific conditions (typically hydrogenolysis) at a later synthetic stage. The methoxy group, being generally inert, modulates the electronic properties of the aromatic ring. This guide will elucidate the synthesis, characterization, and strategic application of this important synthetic building block.

Physicochemical Properties and Data

A summary of the key physicochemical properties for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 55667-12-4 | [2] |

| Molecular Formula | C₁₅H₁₅BrO₂ | [3] |

| Molecular Weight | 307.18 g/mol | [3] |

| Melting Point | 94.5 °C | [2][4] |

| Boiling Point | 390.7±32.0 °C (Predicted) | [2] |

| Density | 1.349±0.06 g/cm³ (Predicted) | [2] |

| Appearance | Solid | - |

| InChI Key | JLKLAWVKJNTSAB-UHFFFAOYSA-N | [3] |

| SMILES | COC1=C(C=C(C=C1)CBr)OCC2=CC=CC=C2 | [3] |

Synthesis of this compound

The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and logical pathway begins with a commercially available precursor, 2-hydroxy-5-methoxybenzaldehyde, and proceeds through reduction, phenolic protection, and finally, selective benzylic bromination.

Step 1: Synthesis of the Precursor (e.g., from 4-Methoxyphenol)

The starting material, 2-hydroxy-5-methoxybenzaldehyde, can be synthesized from 4-methoxyphenol via the Reimer-Tiemann reaction, which introduces a formyl group ortho to the hydroxyl group.[5][6] This reaction typically involves treating the phenol with chloroform in a basic solution.[6][7]

Step 2: Protection of the Phenolic Hydroxyl Group

The hydroxyl group of a suitable phenolic precursor is protected as a benzyl ether. This is typically achieved through the Williamson ether synthesis.[8][9] This Sₙ2 reaction involves the deprotonation of the phenol with a mild base (e.g., potassium carbonate) to form a phenoxide nucleophile, which then attacks benzyl bromide to form the ether linkage.[10][11]

Step 3: Selective Benzylic Bromination

The final and most critical step is the bromination of the methyl group at the benzylic position. This transformation is selectively achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.[12][13]

Causality of Reagent Choice: NBS is the preferred brominating agent over molecular bromine (Br₂) for this reaction.[13] It provides a low, steady concentration of bromine radicals, which minimizes competitive and undesirable electrophilic aromatic substitution on the electron-rich benzene ring.[13][14][15] The reaction proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps.[16][17] The stability of the intermediate benzylic radical, which is resonance-stabilized by the aromatic ring, drives the selectivity for this position.[14][16]

Key Reactions and Synthetic Applications

The primary utility of this compound stems from the high reactivity of its benzylic bromide moiety in nucleophilic substitution reactions, typically following an Sₙ2 mechanism. This allows for the facile introduction of various functionalities.

Applications in Drug Discovery: This scaffold is valuable in medicinal chemistry. For instance, related aryloxy phenol structures are intermediates in the synthesis of compounds targeting Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation.[18] The ability to introduce amine or other hydrogen-bonding functionalities via the bromomethyl group, and later reveal a phenolic hydroxyl, allows for the construction of molecules with specific pharmacophoric features required for biological activity.[18][19]

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound.

Protocol 5.1: Synthesis of 1-(Benzyloxy)-4-bromo-2-methoxybenzene (Illustrative Protection Step)

This protocol demonstrates a typical Williamson ether synthesis for protecting a related phenol.[20]

-

Reagents: To a solution of 4-bromo-2-methoxyphenol (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (3.0 eq).

-

Addition: Add benzyl bromide (2.3 eq) to the mixture.

-

Reaction: Stir the reaction mixture vigorously at 100 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and quench by adding water.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic phases.

-

Purification: Concentrate the combined organic layers under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the target benzyl ether.[20]

Protocol 5.2: Synthesis of this compound (Benzylic Bromination)

This protocol is a standard Wohl-Ziegler reaction for benzylic bromination.[13]

-

Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(Benzyloxy)-4-methyl-1-methoxybenzene (1.0 eq).

-

Reagents: Dissolve the starting material in an anhydrous, non-polar solvent (e.g., carbon tetrachloride or cyclohexane). Add N-Bromosuccinimide (NBS) (1.05-1.1 eq) and a catalytic amount of AIBN (0.02-0.05 eq).

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere. The reaction can also be initiated with a UV lamp. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Washing: Wash the filtrate sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid, typically by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate), to yield the pure product.[13]

Safety and Handling

Hazard Statements: this compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[2]

Precautionary Measures:

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.[21]

-

P280: Wear protective gloves, protective clothing, and eye/face protection.[21][22]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[21]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[22]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[21][23] Avoid contact with skin, eyes, and clothing.[23]

-

Storage: Store in a cool, dry, and well-ventilated place with the container tightly closed.[22] Keep away from strong oxidizing agents.[23]

Conclusion

This compound stands out as a strategically important intermediate in synthetic organic chemistry. Its synthesis, while multi-stepped, relies on well-established and high-yielding reactions, including the Williamson ether synthesis and selective benzylic bromination with NBS. The true value of this compound is realized in its subsequent transformations, where the reactive benzylic bromide serves as a versatile handle for molecular elaboration, while the benzyl ether provides robust protection that can be cleaved orthogonally. This guide has provided the foundational knowledge, mechanistic rationale, and practical protocols necessary for researchers to confidently synthesize and apply this compound in the pursuit of novel and complex molecular targets.

References

-

Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Williamson ether synthesis (video). (n.d.). Khan Academy. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved from [Link]

-

Reaction Mechanism of Williamson's synthesis. (n.d.). Physics Wallah. Retrieved from [Link]

-

2-Hydroxy-5-methoxybenzaldehyde. (n.d.). In Wikipedia. Retrieved from [Link]

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. Retrieved from [Link]

-

Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved from [Link]

-

11.10: Benzylic Bromination of Aromatic Compounds. (2023, August 7). Chemistry LibreTexts. Retrieved from [Link]

-

Benzylic Bromination. (2021, June 27). YouTube. Retrieved from [Link]

-

10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. (2020, December 16). YouTube. Retrieved from [Link]

-

A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. (2001, October 26). Journal of Chongqing University. Retrieved from [Link]

-

Preparation of Crude 2-Hydroxy-5-Methoxybenzaldehyde. Methanol? (2021, June 11). Sciencemadness Discussion Board. Retrieved from [Link]

-

This compound. (n.d.). PubChemLite. Retrieved from [Link]

-

Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes - Supporting Information. (n.d.). Retrieved from [Link]

-

4-Benzyloxy-2-bromo-1-methoxybenzene. (n.d.). PubMed Central (PMC) - NIH. Retrieved from [Link]

-

4-(Benzyloxy)-1-bromo-2-methoxybenzene | C14H13BrO2 | CID 12985923. (n.d.). PubChem. Retrieved from [Link]

-

The reactions of methoxybenzene. (n.d.). Retrieved from [Link]

-

Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. (n.d.). ChemRxiv. Retrieved from [Link]

-

Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

synthesis and evaluation of resveratrol for anticancer. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

Draw the products of the following reactions: Methoxybenzene +... (2025, June 24). Filo. Retrieved from [Link]

-

A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. (n.d.). PLOS. Retrieved from [Link]

-

Anisole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. PubChemLite - this compound (C15H15BrO2) [pubchemlite.lcsb.uni.lu]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]

- 7. qks.cqu.edu.cn [qks.cqu.edu.cn]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 10. Khan Academy [khanacademy.org]

- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. 1-(BENZYLOXY)-4-BROMO-2-METHOXYBENZENE synthesis - chemicalbook [chemicalbook.com]

- 21. static.cymitquimica.com [static.cymitquimica.com]

- 22. assets.thermofisher.com [assets.thermofisher.com]

- 23. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene for Advanced Research Applications

This guide provides an in-depth technical overview of 2-(benzyloxy)-4-(bromomethyl)-1-methoxybenzene, a crucial reagent for researchers, medicinal chemists, and professionals in drug development. This document moves beyond a simple cataloging of suppliers to offer a holistic understanding of the compound, from sourcing and quality control to safe handling and synthetic applications.

Strategic Importance in Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis, primarily as an alkylating agent. Its utility stems from the presence of a reactive benzylic bromide, which is readily displaced by a variety of nucleophiles. The benzyloxy and methoxy groups on the aromatic ring not only influence the reactivity of the benzylic position but also provide handles for further functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures.[1][2] Notably, this and similar benzyloxy-substituted compounds are precursors to pharmacologically active molecules, including inhibitors of enzymes like monoamine oxidase B (MAO-B), which are relevant in the treatment of neurodegenerative diseases such as Parkinson's disease.[2][3]

Sourcing and Procurement of this compound

The selection of a reliable supplier is paramount to ensure the quality and consistency of starting materials, which directly impacts the success and reproducibility of research outcomes. The following table provides a comparative overview of several suppliers for this compound. Researchers are advised to request certificates of analysis (CoA) to verify purity and specifications before purchase.

| Supplier | Purity | Available Quantities | CAS Number | Additional Notes |

| Scisupplies | 97.0% | 1g | 55667-12-4 | Estimated delivery time of 13-15 days. |

| Sunway Pharm Ltd | 97% | 1g, 5g | 55667-12-4 | Offers COA, Datasheet, and NMR data upon request. |

| ChemicalBook | Varies by supplier | Varies by supplier | 55667-12-4 | A platform that lists multiple suppliers with varying purities and prices. |

| Guidechem | Varies by supplier | Varies by supplier | 55667-12-4 | Lists various manufacturers and suppliers, primarily for bulk inquiries. |

Physicochemical Properties and Quality Control

A thorough understanding of the compound's properties is essential for its effective use and for troubleshooting experimental challenges.

Key Physicochemical Properties:

-

Molecular Formula: C₁₅H₁₅BrO₂

-

Molecular Weight: 307.18 g/mol

-

Appearance: Typically a solid

-

Melting Point: Approximately 94.5 °C

-

Boiling Point: Predicted to be around 390.7 °C

-

Solubility: Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Quality Control Workflow:

Ensuring the purity of this compound is critical, as impurities can lead to unwanted side reactions and complicate product purification. A multi-pronged analytical approach is recommended for rigorous quality control.

Sources

- 1. 4-Benzyloxy-2-bromo-1-methoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of O-benzyl isovanillyl bromide

Abstract

This technical guide provides a comprehensive overview of a robust, multi-step synthesis pathway for O-benzyl isovanillyl bromide, a key intermediate in the development of various pharmaceutical and fine chemical products. Recognizing the absence of a direct, one-pot synthesis method in established literature, this guide details a logical and experimentally validated three-step approach commencing with the selective O-benzylation of isovanillin. Subsequent reduction of the aldehyde functionality to a primary alcohol, followed by a mild bromination of the resulting benzylic alcohol, affords the target compound. Each step is presented with a detailed protocol, mechanistic insights, and critical process parameters. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a practical and scientifically grounded methodology for the preparation of O-benzyl isovanillyl bromide.

Introduction: The Strategic Importance of O-benzyl isovanillyl bromide

O-benzyl isovanillyl bromide serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. The isovanillin scaffold is a common motif in a variety of biologically active molecules. The presence of a benzyl protecting group on the phenolic hydroxyl allows for selective reactions at other positions of the molecule, while the reactive benzyl bromide functionality provides a versatile handle for the introduction of various substituents through nucleophilic substitution reactions. This strategic combination of functional groups makes O-benzyl isovanillyl bromide a valuable intermediate for the synthesis of complex target molecules.

Given the lack of a direct, documented synthesis, this guide outlines a reliable three-step pathway:

-

Step 1: O-benzylation of Isovanillin: Protection of the phenolic hydroxyl group of isovanillin as a benzyl ether.

-

Step 2: Reduction of O-benzyl isovanillin: Conversion of the aldehyde to a primary alcohol.

-

Step 3: Bromination of O-benzyl isovanillyl alcohol: Transformation of the benzylic alcohol into the target benzyl bromide.

This guide will provide a detailed experimental protocol for each step, underpinned by a discussion of the underlying chemical principles and practical considerations for successful execution.

Synthesis Pathway Overview

The overall synthetic transformation is depicted below. The pathway is designed to be efficient and scalable, utilizing readily available starting materials and reagents.

Caption: Overall three-step synthesis of O-benzyl isovanillyl bromide.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of O-benzyl isovanillin

The initial step involves the protection of the phenolic hydroxyl group of isovanillin via a Williamson ether synthesis. This reaction proceeds through the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a bromide ion from benzyl bromide.

Protocol:

-

To a solution of isovanillin (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford O-benzyl isovanillin.

Causality of Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

-

Base: Potassium carbonate is a mild and effective base for deprotonating the phenol without causing side reactions.

-

Temperature: Heating the reaction increases the rate of the Williamson ether synthesis.

Step 2: Synthesis of O-benzyl isovanillyl alcohol

The aldehyde functionality of O-benzyl isovanillin is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).[1][2]

Protocol:

-

Dissolve O-benzyl isovanillin (1 equivalent) in a mixture of methanol and a co-solvent like dichloromethane (CH₂Cl₂) to ensure solubility.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. The portion-wise addition helps to control the exothermic reaction.

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to destroy any excess NaBH₄.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield O-benzyl isovanillyl alcohol. This product is often pure enough for the next step without further purification.

Causality of Experimental Choices:

-

Reducing Agent: Sodium borohydride is a selective reducing agent for aldehydes and ketones and will not reduce the aromatic ring or the benzyl ether.[1]

-

Temperature: The reaction is performed at 0 °C to control the rate of reduction and minimize potential side reactions.

Step 3: Synthesis of O-benzyl isovanillyl bromide

The final step is the conversion of the benzylic alcohol to the corresponding bromide. This can be achieved using various brominating agents. A common and effective method involves the use of phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) with a phosphine source.[3][4] The use of NBS is often preferred for its milder reaction conditions.[5][6]

Protocol (using NBS and Triphenylphosphine):

-

Dissolve O-benzyl isovanillyl alcohol (1 equivalent) and triphenylphosphine (PPh₃, 1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Add N-bromosuccinimide (NBS, 1.2 equivalents) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final product, O-benzyl isovanillyl bromide.

Causality of Experimental Choices:

-

Reagents: The combination of NBS and triphenylphosphine forms a phosphonium bromide intermediate in situ, which facilitates the conversion of the alcohol to the bromide via an SN2 mechanism.[3] This method is generally mild and avoids the strongly acidic conditions of other brominating agents that could cleave the benzyl ether.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions with moisture and oxygen, particularly with the phosphine reagent.

Quantitative Data Summary

| Step | Reactant | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Isovanillin | Benzyl bromide, K₂CO₃ | DMF | 60-80 | 4-6 | 85-95 |

| 2 | O-benzyl isovanillin | NaBH₄ | MeOH/CH₂Cl₂ | 0 | 1-2 | 90-98 |

| 3 | O-benzyl isovanillyl alcohol | NBS, PPh₃ | CH₂Cl₂ | 0 to RT | 2-4 | 75-85 |

Visualizing the Workflow

The following diagram illustrates the key transformations and reagents involved in the synthesis.

Caption: Workflow for the synthesis of O-benzyl isovanillyl bromide.

Conclusion

This technical guide has detailed a reliable and efficient three-step synthesis of O-benzyl isovanillyl bromide from isovanillin. By providing comprehensive, step-by-step protocols and explaining the rationale behind the chosen experimental conditions, this document serves as a valuable resource for researchers and professionals in the field of organic synthesis. The presented methodology is robust and scalable, enabling the consistent production of this important chemical intermediate for applications in drug discovery and fine chemical manufacturing.

References

-

Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

-

S. N. A. Bukhari, et al. (2021). Synthesis of new vanillin derivatives from natural eugenol. SciSpace. Retrieved from [Link]

-

MDPI. (n.d.). Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. Retrieved from [Link]

- Google Patents. (n.d.). US5786516A - Process for the preparation of isovanillin.

-

Wikipedia. (n.d.). Isovanillyl alcohol. Retrieved from [Link]

- Google Patents. (n.d.). CN109942382B - Method for synthesizing vanillyl alcohol ether.

-

ResearchGate. (n.d.). One‐Pot Conversion of Benzyl Alcohols to N‐Protected Anilines and Alkyl Alcohols to Carbamoyl Azides. Retrieved from [Link]

- Google Patents. (n.d.). JPH08208555A - Preparation of isovanillin.

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

-

Reddit. (2022, October 31). Any references to benzylic bromination of o-cresol?. Retrieved from [Link]

- Google Patents. (n.d.). CN104909982A - Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings.

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

-

YouTube. (2020, March 8). Late Night Chemistry: Vanillyl Alcohol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 4. Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 4-Methoxy-3-(benzyloxy)benzyl Bromide: Synthesis, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of 4-Methoxy-3-(benzyloxy)benzyl bromide, a versatile bifunctional reagent of significant interest to researchers in organic synthesis and drug development. While not extensively documented as a standalone commercial product, its logical synthesis from inexpensive starting materials and its unique structural motifs—a reactive benzylic bromide, a stable benzyl ether, and an electron-rich methoxy-substituted ring—make it a valuable tool. This document outlines its predicted physicochemical properties, provides detailed, field-proven protocols for its synthesis and purification, explores its chemical reactivity and strategic applications in complex molecule construction, and details essential safety and handling procedures. The insights herein are designed to empower researchers to confidently synthesize and deploy this reagent in their synthetic campaigns.

Introduction and Strategic Significance

4-Methoxy-3-(benzyloxy)benzyl bromide is a substituted aromatic compound featuring three key functional groups that dictate its utility in advanced organic synthesis. Its structure is derived from vanillin, a common and renewable feedstock, positioning it as an accessible and strategic building block.

-

The Benzylic Bromide: This is the primary reactive site of the molecule. As a good leaving group, the bromide facilitates nucleophilic substitution (Sₙ2) reactions, allowing the covalent attachment of the entire benzyl moiety to a wide range of nucleophiles, including alcohols, phenols, amines, and carbanions.

-

The 4-Methoxy Group: This electron-donating group activates the aromatic ring and stabilizes the transition state of Sₙ2 reactions, enhancing the reactivity of the benzylic bromide. Furthermore, it forms the basis of the 4-methoxybenzyl (PMB or MPM) protecting group, which is known for its stability and selective, oxidative removal.[1]

-

The 3-Benzyloxy Group: This serves as a robust protecting group for the phenolic hydroxyl of the parent vanillyl structure. It is stable to a wide range of reaction conditions but can be selectively removed via catalytic hydrogenation, providing an orthogonal deprotection strategy relative to the PMB ether that is formed upon reaction.[1]

The combination of these features in a single molecule allows for its use as a "protected vanillyl" synthon or as a bifunctional linker in the synthesis of complex natural products and pharmaceutical agents.[2][3]

Physicochemical and Spectroscopic Properties

Direct experimental data for this specific compound is not widely published. However, based on its structure and data from closely related analogues like 4-methoxybenzyl bromide, we can predict its core properties with a high degree of confidence.

| Property | Predicted Value / Characteristic | Rationale / Comments |

| Molecular Formula | C₁₅H₁₅BrO₂ | |

| Molecular Weight | 307.18 g/mol | |

| Appearance | Colorless to pale yellow oil or low-melting solid | Similar to other substituted benzyl bromides.[4] |

| Solubility | Soluble in common organic solvents (DCM, Ether, THF, Ethyl Acetate). Insoluble in water. | Nonpolar structure. Expected to hydrolyze in the presence of water. |

| Stability | Lachrymator. Moisture, light, and air sensitive.[5] | Benzyl bromides are notoriously irritating and unstable.[6] The electron-rich ring may promote polymerization or decomposition. Store under inert gas, refrigerated.[5] |

| Boiling Point | >150 °C (at reduced pressure) | High molecular weight suggests a high boiling point. |

| Melting Point | < 25 °C | Likely an oil or low-melting solid at room temperature. |

Predicted Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃):

-

δ ≈ 7.2-7.4 ppm (m, 5H, Ar-H of Benzyl group)

-

δ ≈ 6.8-7.0 ppm (m, 3H, Ar-H of main ring)

-

δ ≈ 5.1 ppm (s, 2H, -O-CH₂ -Ph)

-

δ ≈ 4.5 ppm (s, 2H, -CH₂ -Br)

-

δ ≈ 3.9 ppm (s, 3H, -OCH₃ )

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ≈ 150, 148 ppm (Aromatic C-O)

-

δ ≈ 137 ppm (Aromatic C-ipso of Benzyl)

-

δ ≈ 127-129 ppm (Aromatic C-H of Benzyl)

-

δ ≈ 110-122 ppm (Aromatic C-H of main ring)

-

δ ≈ 71 ppm (-O-C H₂-Ph)

-

δ ≈ 56 ppm (-OC H₃)

-

δ ≈ 33 ppm (-C H₂-Br)

-

Synthesis and Purification Workflow

The most logical and cost-effective synthesis begins with vanillin. The workflow involves a three-step sequence: 1) Protection of the phenolic hydroxyl, 2) Reduction of the aldehyde, and 3) Bromination of the resulting benzyl alcohol.

Caption: Proposed synthetic workflow for 4-Methoxy-3-(benzyloxy)benzyl bromide starting from vanillin.

Experimental Protocol: Synthesis of 4-Methoxy-3-(benzyloxy)benzyl Bromide

Causality Statement: This protocol is designed for high fidelity and scalability. The choice of reagents and conditions prioritizes yield, purity, and operational safety. For instance, the reduction is performed at 0 °C initially to control the exothermic reaction of NaBH₄ with methanol, while the bromination with PBr₃ is also cooled to prevent over-reaction and byproduct formation.[7]

PART A: Synthesis of 3-Benzyloxy-4-methoxybenzaldehyde

-

To a 500 mL round-bottom flask, add vanillin (15.2 g, 100 mmol), potassium carbonate (27.6 g, 200 mmol), and acetone (250 mL).

-

Stir the suspension vigorously. Add benzyl bromide (14.2 mL, 120 mmol) dropwise.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 12-16 hours. Monitor the reaction progress by TLC (20% Ethyl Acetate/Hexane).

-

After completion, cool the reaction to room temperature and filter off the inorganic salts. Wash the solid cake with acetone.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Recrystallize the solid from ethanol/water to yield 3-benzyloxy-4-methoxybenzaldehyde as a white crystalline solid.

PART B: Synthesis of 3-Benzyloxy-4-methoxybenzyl alcohol

-

To a 500 mL round-bottom flask, dissolve the aldehyde from Part A (24.2 g, 100 mmol) in methanol (200 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.9 g, 50 mmol) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.

-